1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
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Overview
Description
1-(2-Fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a fluorophenyl group and a thioxo group attached to a dihydropyrimidine ring. It has garnered interest in the scientific community due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione typically involves the reaction of 2-fluoroaniline with carbon disulfide and chloroacetic acid under basic conditions to form the intermediate 2-fluorophenylthiourea. This intermediate is then cyclized with ethyl acetoacetate in the presence of a base such as sodium ethoxide to yield the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s fluorophenyl group enhances its binding affinity and specificity towards these targets. Additionally, the thioxo group can interact with thiol groups in proteins, leading to the modulation of their function.
Comparison with Similar Compounds
- 1-(2-Chlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- 1-(2-Bromophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- 1-(2-Methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Comparison: 1-(2-Fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its biological activity compared to its analogs. The fluorine atom increases the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
Properties
IUPAC Name |
1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2S/c11-6-3-1-2-4-7(6)13-9(15)5-8(14)12-10(13)16/h1-4H,5H2,(H,12,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRXFBAPDWUVAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=S)N(C1=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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